molecular formula C9H10O3 B13930135 2-(3-Methoxyphenoxy)acetaldehyde

2-(3-Methoxyphenoxy)acetaldehyde

Cat. No.: B13930135
M. Wt: 166.17 g/mol
InChI Key: VXORHBJUOBJMDC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)acetaldehyde is a substituted acetaldehyde derivative featuring a methoxyphenoxy group at the second carbon position. These compounds are characterized by their aldehyde functional group, which confers reactivity and volatility, and their aromatic or alicyclic substituents, which influence physicochemical properties and biological activity .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(3-methoxyphenoxy)acetaldehyde

InChI

InChI=1S/C9H10O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-5,7H,6H2,1H3

InChI Key

VXORHBJUOBJMDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with chloroacetaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:

  • Dissolve 3-methoxyphenol in a suitable solvent such as ethanol.
  • Add chloroacetaldehyde to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenoxy)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Methoxyphenoxy)acetic acid.

    Reduction: 2-(3-Methoxyphenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenoxy)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxyphenoxy group can participate in aromatic interactions and hydrogen bonding, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Chlorophenyl Derivatives

  • 2-(3-Chlorophenyl)acetaldehyde and 2-(4-Chlorophenyl)acetaldehyde: Boiling Points: Both isomers share identical boiling points due to similar molecular weights and polarities (Table 1) . GC Retention Times: Despite identical boiling points, positional isomerism leads to slight differences in retention times on nonpolar GC columns (e.g., HP-1ms). For example, 2-(3-chlorophenyl)acetaldehyde elutes at 6.7–6.8 min, while 2-chloro-2-phenylacetaldehyde (a structural variant with a chlorine on the acetaldehyde chain) elutes earlier (6.2 min) due to lower boiling points . Mass Spectra: These compounds exhibit fragment ions at m/z 152, 137, and 109, with patterns distinct enough to differentiate isomers (Fig. S7 in ) .

Methoxyphenoxy vs. Chlorophenyl Substituents

This difference may result in longer GC retention times and distinct fragmentation pathways, though experimental data for the methoxy variant remains scarce.

Alicyclic Acetaldehydes

(Z)- and (E)-DMCHA [(Z/E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde]

  • Biological Role: These compounds serve as aggregation pheromones in beetles (e.g., Anthonomus grandis, Curculio caryae) .
  • Mass Spectra: Fragmentation patterns (m/z 152(79), 137(61), 109(100)) closely match those of 2-(3-Methoxyphenoxy)acetaldehyde analogs, suggesting conserved aldehyde-driven fragmentation .
  • Volatility : The cyclohexylidene group reduces volatility compared to phenyl-substituted acetaldehydes, impacting their ecological roles as semiochemicals .

Carbonyl Compounds in Combustion Byproducts

Acetaldehyde and its derivatives (e.g., formaldehyde, acrolein) are common in tobacco smoke and combustion processes.

Data Tables

Table 1: Physicochemical Properties of Substituted Acetaldehydes

Compound Substituent Boiling Point (°C) GC Retention Time (min) Key Mass Fragments (m/z) Biological Role
2-(3-Methoxyphenoxy)acetaldehyde 3-Methoxyphenoxy Not reported Not reported Not reported Unknown
2-(3-Chlorophenyl)acetaldehyde 3-Chlorophenyl ~210 (estimated) 6.7–6.8 152, 137, 109 Synthetic intermediate
2-(4-Chlorophenyl)acetaldehyde 4-Chlorophenyl ~210 (estimated) 6.7–6.8 152, 137, 109 Synthetic intermediate
(Z)-DMCHA 3,3-Dimethylcyclohexyl Not reported Not reported 152, 137, 109 Beetle pheromone
Acetaldehyde H 20.8 <5.0 44, 43, 29 Combustion byproduct

Research Findings and Implications

  • Structural Isomerism : Positional differences (e.g., 3-methoxy vs. 4-chloro) significantly affect chromatographic separation and fragmentation, necessitating advanced GC-MS for identification .
  • Biological Specificity: Minor structural changes (e.g., methoxy vs. dimethylcyclohexylidene) determine species-specific pheromone activity in beetles .
  • Mitigation Strategies : Lessons from acetaldehyde reduction in tobacco (e.g., sugar content control) may apply to methoxy-substituted variants if they arise in similar contexts .

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